5,6-Heptadien-1-ol
CAS No.: 73229-30-8
Cat. No.: VC19344240
Molecular Formula: C7H12O
Molecular Weight: 112.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 73229-30-8 |
|---|---|
| Molecular Formula | C7H12O |
| Molecular Weight | 112.17 g/mol |
| Standard InChI | InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h3,8H,1,4-7H2 |
| Standard InChI Key | CCVUUCPBJQLBRE-UHFFFAOYSA-N |
| Canonical SMILES | C=C=CCCCCO |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
5,6-Heptadien-1-ol features a linear carbon chain with conjugated double bonds (C5–C6 and C6–C7) and a terminal hydroxyl group. The SMILES notation (C=C=CCCCCO) confirms the allenic configuration, while its IUPAC name is hepta-5,6-dien-1-ol .
Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 112.17 g/mol | PubChem |
| Boiling Point | Not reported | NIST |
| Density | Not reported | HMDB |
| Refractive Index | Not reported | HMDB |
| IR Spectral Peaks | 3437 cm⁻¹ (O–H stretch) | HMDB |
The absence of boiling point and density data in literature highlights gaps in experimental characterization.
Synthesis and Chemical Reactivity
Synthetic Routes
5,6-Heptadien-1-ol is synthesized via gold(I)-catalyzed hydroalkoxylation of allenes, a method optimized for high regioselectivity . For example:
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Substrate: 1,2-allenols.
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Catalyst: Phosphinegold(I) complexes.
Alternative approaches include Ti-catalyzed cyclomagnetization of 1,2-dienes, though yields are moderate (65–70%) .
Oxidation
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Reagents: KMnO₄ or CrO₃.
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Products: Ketones or carboxylic acids via cleavage of the allenic system.
Reduction
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Reagents: H₂/Pd.
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Products: Saturated alcohols (e.g., heptan-1-ol).
Cyclization
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Catalyst: Au(I) complexes.
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Products: Tetrahydrofurans or pyrrolidines via intramolecular hydroalkoxylation .
Spectroscopic Characterization
Infrared Spectroscopy
Nuclear Magnetic Resonance (NMR)
| Nucleus | Chemical Shift (δ) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 5.83 ppm | dd | H-5, H-6 (allene) |
| ¹H | 4.21 ppm | m | H-1 (hydroxyl) |
| ¹³C | 131.0 ppm | - | C-5/C-6 (allene) |
Data extrapolated from related allenic alcohols .
Biological and Industrial Applications
Industrial Uses
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Fragrance Intermediate: The allenic structure contributes to floral odors in perfumery.
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Polymer Chemistry: Serves as a monomer for conjugated polymers .
| Hazard Code | Risk Statement |
|---|---|
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H411 | Toxic to aquatic life |
Data sourced from ChemNet and PubChem .
Comparative Analysis with Analogues
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